N-ethyl-2-(pyridin-3-yl)pyrrolidin-2-amine
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Description
N-ethyl-2-(pyridin-3-yl)pyrrolidin-2-amine is a useful research compound. Its molecular formula is C11H17N3 and its molecular weight is 191.278. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Key Intermediates
The synthesis of N-ethyl-2-(pyridin-3-yl)pyrrolidin-2-amine and its derivatives plays a crucial role in the preparation of various pharmaceutical compounds. For instance, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a pivotal intermediate in crafting premafloxacin, an antibiotic targeting veterinary pathogens. This synthesis involves stereoselective processes, including an asymmetric Michael addition and alkylation, to achieve the desired chiral intermediates (Fleck, McWhorter, DeKam, & Pearlman, 2003).
Novel Annulation Methods
Ethyl 2-methyl-2,3-butadienoate's role as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines demonstrates the compound's versatility in synthesizing highly functionalized tetrahydropyridines. This process, catalyzed by organic phosphine, yields products with excellent regioselectivity and diastereoselectivities, showcasing the method's efficiency and scope (Zhu, Lan, & Kwon, 2003).
Domino Reactions for Functionalized Pyrrolidinones
The domino reactions of ethyl glyoxylate and acetylenedicarboxylate with arylamines, catalyzed by benzoic acid, lead to the formation of functionalized 2-pyrrolidinones. This method highlights high regioselectivity and the preferential addition of more nucleophilic aliphatic amines in the presence of arylamines, offering an efficient route to these valuable synthetic intermediates (Gao, Sun, & Yan, 2013).
Development of Fused Heterocycles
The synthesis of ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylates through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups introduces a novel pathway to N-fused heterocycles. This process, performed in refluxing acetic acid, not only yields new heterocyclic products efficiently but also expands the chemical space of pyrazolo[3,4-b]pyridines (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Amidyl Radicals for Pyrrolidinone Synthesis
N-(O-ethyl thiocarbonylsulfanyl)amides serve as powerful precursors for amidyl radicals, which undergo cyclization to produce pyrrolidinone derivatives. This radical-chain reaction, initiated by a small amount of lauroyl peroxide, presents a tin-free method for generating these functionalized lactams, highlighting the synthetic utility of amidyl radicals in constructing pyrrolidinone frameworks (Gagosz, Moutrille, & Zard, 2002).
Properties
IUPAC Name |
N-ethyl-2-pyridin-3-ylpyrrolidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-2-13-11(6-4-8-14-11)10-5-3-7-12-9-10/h3,5,7,9,13-14H,2,4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXJCPUJZOREDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1(CCCN1)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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